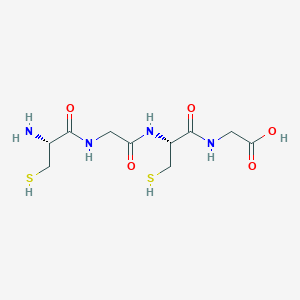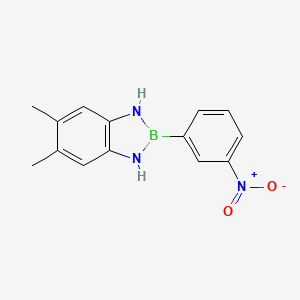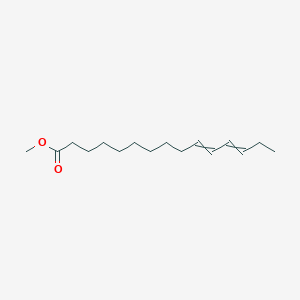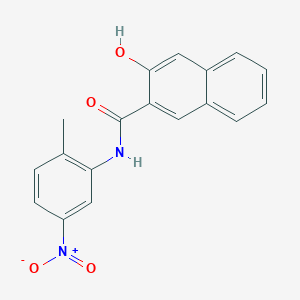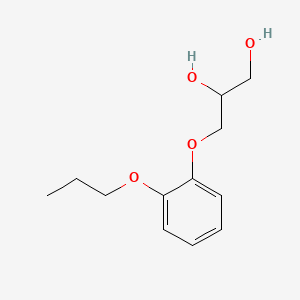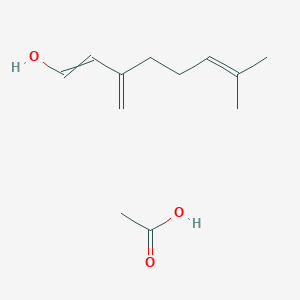![molecular formula C20H24Si B14509987 Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane CAS No. 62654-70-0](/img/structure/B14509987.png)
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane is an organosilicon compound characterized by the presence of a trimethylsilyl group attached to a naphthyl-substituted cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane typically involves the reaction of a naphthyl-substituted cyclohexadiene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC) or gas chromatography (GC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, recrystallization, or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through reactions with reagents such as halogens, acids, or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid, sulfuric acid), organometallic reagents (e.g., Grignard reagents).
Major Products Formed
Oxidation: Ketones, alcohols.
Reduction: Reduced derivatives with fewer double bonds or hydrogenated products.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
Applications De Recherche Scientifique
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane involves its interaction with molecular targets through its functional groups. The trimethylsilyl group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. The naphthyl-substituted cyclohexadiene ring provides a stable framework for these interactions, allowing the compound to exert its effects through multiple pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylbenzene: Similar in structure but with a benzene ring instead of a naphthyl-substituted cyclohexadiene.
Trimethylsilylnaphthalene: Contains a naphthalene ring but lacks the cyclohexadiene moiety.
Trimethylsilylcyclohexadiene: Features a cyclohexadiene ring but without the naphthyl substitution.
Uniqueness
Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane is unique due to the combination of a trimethylsilyl group, a naphthyl-substituted cyclohexadiene ring, and its ability to undergo a wide range of chemical reactions
Propriétés
Numéro CAS |
62654-70-0 |
|---|---|
Formule moléculaire |
C20H24Si |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
trimethyl-[(1-naphthalen-1-ylcyclohexa-2,4-dien-1-yl)methyl]silane |
InChI |
InChI=1S/C20H24Si/c1-21(2,3)16-20(14-7-4-8-15-20)19-13-9-11-17-10-5-6-12-18(17)19/h4-14H,15-16H2,1-3H3 |
Clé InChI |
MLHQNCRFRCYMOZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CC1(CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate](/img/structure/B14509908.png)


![(2S)-2-[Ethyl(nitroso)amino]propanoic acid](/img/structure/B14509925.png)
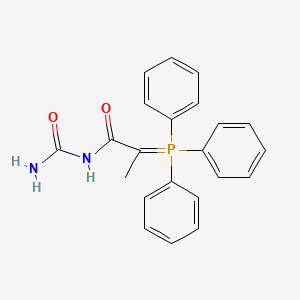
![3-[Dibutyl(2-carboxyethylsulfanyl)stannyl]sulfanylpropanoic acid](/img/structure/B14509943.png)
![Propyl 4-[(2-amino-2-oxo-1-phenylethyl)amino]benzoate](/img/structure/B14509953.png)
